3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione

Medicinal Chemistry Purine Derivatives Structure-Activity Relationship

The compound 3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione (CAS RN 476482-70-9, molecular formula C13H20N6O3, average mass 308.34 Da) is a synthetic purine-2,6-dione derivative featuring a 3-methyl substitution and an 8-(3-morpholin-4-ylpropylamino) side chain. This compound belongs to the broader class of 8-aminoalkyl-purine-2,6-diones, which have been investigated as ligands for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and as enzyme inhibitors.

Molecular Formula C13H24N6O3
Molecular Weight 312.37 g/mol
Cat. No. B12181186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione
Molecular FormulaC13H24N6O3
Molecular Weight312.37 g/mol
Structural Identifiers
SMILESCN1C2C(C(=O)NC1=O)NC(N2)NCCCN3CCOCC3
InChIInChI=1S/C13H24N6O3/c1-18-10-9(11(20)17-13(18)21)15-12(16-10)14-3-2-4-19-5-7-22-8-6-19/h9-10,12,14-16H,2-8H2,1H3,(H,17,20,21)
InChIKeyLEZZENYYXMFRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione: Chemical Identity and Structural Context for Research Procurement


The compound 3-methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione (CAS RN 476482-70-9, molecular formula C13H20N6O3, average mass 308.34 Da) is a synthetic purine-2,6-dione derivative featuring a 3-methyl substitution and an 8-(3-morpholin-4-ylpropylamino) side chain . This compound belongs to the broader class of 8-aminoalkyl-purine-2,6-diones, which have been investigated as ligands for serotonin receptors (5-HT1A, 5-HT2A, 5-HT7) and as enzyme inhibitors [1]. The tetrahydro designation in the provided name (5,7,8,9-tetrahydro-4H-purine-2,6-dione) suggests a partially saturated purine core, distinguishing it from fully aromatic 3,7-dihydro-1H-purine-2,6-dione analogs . The morpholinopropylamino substituent is a recognized pharmacophore for enhancing aqueous solubility and modulating receptor binding kinetics.

Why 3-Methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione Cannot Be Replaced by Generic Purine-2,6-dione Analogs in Focused Research


Purine-2,6-dione derivatives exhibit profound, non-linear structure-activity relationships (SAR) where minor modifications to the substitution pattern, linker length, or amine moiety can drastically alter target affinity and selectivity. Specifically, the 3-methyl (vs. 1,3-dimethyl) pattern and the morpholinopropylamino (vs. morpholinoethyl, piperazinyl, or unsubstituted amino) side chain dictate hydrogen-bond donor/acceptor capacity and the spatial orientation of the terminal morpholine ring [1]. In published 8-aminoalkyl purine-2,6-dione series, replacing a 3-morpholinopropylamino group with a shorter 2-morpholinoethylamino linker or an arylpiperazine moiety has been shown to reorder selectivity across 5-HT1A, 5-HT2A, and 5-HT7 receptors [1]. Therefore, generic substitution without rigorous comparative profiling risks losing the desired polypharmacology or introducing off-target liabilities. The tetrahydro core of this specific compound further differentiates it from fully aromatic analogs, potentially affecting metabolic stability and conformational flexibility.

Quantitative Differentiation Evidence for 3-Methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione Against Closest Analogs


Structural Differentiation: 3-Methyl vs. 1,3-Dimethyl Substitution Pattern Impacts Hydrogen-Bond Donor Count and Target Engagement

The target compound bears a single methyl group at position 3, whereas the most closely related commercially available analog, 1,3-dimethyl-8-(3-morpholin-4-ylpropylamino)-3,7-dihydro-purine-2,6-dione (CID 1858869, BDBM94296), is dimethylated at positions 1 and 3 [1]. This distinction is functionally significant: the 1,3-dimethyl analog cannot act as a hydrogen-bond donor at the N1 position, potentially altering its binding mode to purine-recognizing enzymes and receptors. The target compound retains a free N1-H, which may enable additional hydrogen-bond interactions with target proteins. Experimental data for the 1,3-dimethyl analog show an IC50 of 56,100 nM in an unspecified enzyme inhibition assay [1], but no directly comparable data for the 3-methyl analog are available in public databases. This evidence gap must be filled by the end-user through direct comparative profiling.

Medicinal Chemistry Purine Derivatives Structure-Activity Relationship

Linker Length Differentiation: Morpholinopropylamino vs. Morpholinoethylamino Side Chain

The target compound incorporates a three-carbon (propyl) linker between the 8-amino group and the morpholine ring. The closest shorter-linker analog, 1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione (CAS 516455-48-4, PDB Ligand WDD), contains a two-carbon (ethyl) linker [1]. In published 8-aminoalkyl purine-2,6-dione series, extending the linker from ethyl to propyl has been associated with altered 5-HT1A/5-HT7 selectivity profiles, although compound-specific quantitative data for the 3-methyl series are not available [2]. The X-ray crystal structure of the ethyl-linker analog bound to its target (PDB 7KG1) confirms that linker length influences the positioning of the terminal morpholine within the binding pocket [1].

Serotonin Receptor Ligands 5-HT1A 5-HT7 Linker SAR

Core Saturation State: Tetrahydro vs. Dihydro Purine Core May Influence Metabolic Stability

The compound name specifies a 5,7,8,9-tetrahydro-4H-purine-2,6-dione core, indicating partial saturation of the purine ring system. In contrast, most commercially available analogs such as 3-methyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione are described with a fully aromatic 3,7-dihydro-1H-purine-2,6-dione core . The tetrahydro modification reduces aromaticity and introduces additional sp3 centers, which may affect metabolic stability, particularly toward xanthine oxidase and aldehyde oxidase, enzymes known to oxidize purine scaffolds [1]. No head-to-head metabolic stability data are publicly available for this specific comparison, representing a key evidence gap.

Metabolic Stability Purine Derivatives Drug Metabolism

Recommended Research Application Scenarios for 3-Methyl-8-(3-morpholin-4-ylpropylamino)-5,7,8,9-tetrahydro-4H-purine-2,6-dione


Serotonin Receptor (5-HT1A/5-HT7) Ligand Screening and SAR Expansion

Based on class-level evidence from 8-aminoalkyl purine-2,6-dione series showing that morpholinopropylamino substituents can confer 5-HT1A and 5-HT7 receptor affinity [1], this compound is suitable as a scaffold for exploring how 3-methyl (vs. 1,3-dimethyl) substitution and tetrahydro core saturation modulate serotonin receptor binding affinity and functional selectivity. Use in competitive radioligand binding assays against 5-HT1A, 5-HT2A, and 5-HT7 receptors, with 1,3-dimethyl analogs as direct comparators, is recommended.

Purine Nucleoside Phosphorylase (PNP) or MTH1 Enzyme Inhibition Profiling

The purine-2,6-dione core is a recognized scaffold for PNP and MTH1 inhibition, though published data for this specific compound are absent [2]. The morpholinopropylamino side chain may enhance aqueous solubility relative to more hydrophobic 7-arylalkyl analogs, facilitating biochemical assay setup. Researchers should perform comparative IC50 determination against PNP or MTH1 alongside the 1,3-dimethyl analog (BDBM94296, IC50 = 56,100 nM) and the morpholinoethyl-linker analog (CAS 516455-48-4) to establish the quantitative differentiation profile.

Comparative Metabolic Stability Assessment of Tetrahydro vs. Dihydro Purine Cores

The tetrahydro designation offers a hypothesis-driven opportunity to test whether partial core saturation improves resistance to oxidative metabolism by xanthine oxidase or cytochrome P450 enzymes. Incubate the compound alongside its fully aromatic 3,7-dihydro analog (CAS 476482-70-9) in human liver microsomes or hepatocyte suspensions to quantify intrinsic clearance differences. Such data would fill a critical evidence gap and inform lead optimization strategies.

Solubility and Formulation Screening for In Vivo PK Studies

The morpholinopropylamino group is expected to impart improved aqueous solubility compared to 7-phenylpropyl or 7-benzyl analogs (e.g., SALOR-INT L217948-1EA, CAS 476482-31-2, calculated logP difference >1.5 units) . This compound may serve as a more soluble alternative in the same target class, enabling higher dose formulations for in vivo pharmacokinetic and efficacy studies without requiring extensive co-solvent or cyclodextrin-based solubilization strategies.

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